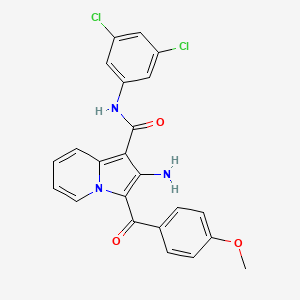

N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Synthesis of Pyridine Derivatives: Pyridine derivatives exhibit significant chemical and pharmacological properties. Research has demonstrated the synthesis and toxicity assessment of specific pyridine derivatives against agricultural pests, indicating the potential of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride in contributing to the development of new insecticides or agrochemicals (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Materials Science

- Polyimides with Pyridine Units: Research into polyimides containing pyridine and biphenyl units highlights the relevance of pyridine derivatives in creating materials with desirable thermal, mechanical, and optical properties. Such materials could find applications in electronics, aerospace, or as coatings due to their high transparency and stability (Guan et al., 2015).

Pharmacology and Medicinal Chemistry

- Antiviral Activity: Compounds structurally related to pyridine derivatives have been explored for their antiviral activities. For example, specific diamino pyrimidine derivatives have shown marked inhibition of retrovirus replication, suggesting that this compound could be a candidate for further antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Catalysis

- Catalytic Applications: The design and synthesis of palladium complexes incorporating iminopyridine ligands have shown significant potential in catalysis, particularly in ethylene dimerization. This indicates the broader applicability of pyridine derivatives in developing catalysts for industrial processes (Nyamato, Ojwach, & Akerman, 2015).

Corrosion Inhibition

- Corrosion Inhibition for Steel: Pyridine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, suggesting their utility in protecting industrial equipment or structures from corrosion. This application is critical in industries such as oil and gas, where material durability is paramount (Ansari, Quraishi, & Singh, 2015).

Fluorescence and Photophysical Studies

- Fluorescent Properties: Studies on pyridine compounds, including their synthesis and photophysical evaluation, have demonstrated significant fluorescent properties, making them potential candidates for use in optical materials, sensors, or as fluorescent markers in biological research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

5-N-(3-methoxyphenyl)pyridine-2,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10;/h2-8,15H,1H3,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTBZCMPEIEAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CN=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)

![N-(4-ethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2964016.png)

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)